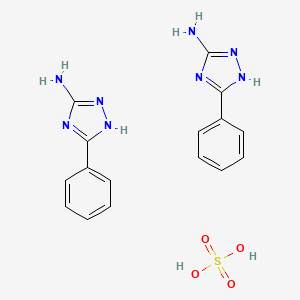
5-phenyl-1H-1,2,4-triazol-3-amine;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-phenyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound containing a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is known for its versatile biological activities and is used in various scientific research applications. Sulfuric acid, a strong acid, is often used in the synthesis and reactions involving this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-1H-1,2,4-triazol-3-amine typically involves the reaction of phenylhydrazine with formamide, followed by cyclization to form the triazole ring. Another method involves the reaction of phenyl isothiocyanate with hydrazine hydrate, followed by cyclization and subsequent treatment with sulfuric acid to yield the desired compound .
Industrial Production Methods
Industrial production of 5-phenyl-1H-1,2,4-triazol-3-amine often involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of sulfuric acid in the reaction helps in the cyclization process and ensures the formation of the triazole ring .
化学反応の分析
Types of Reactions
5-phenyl-1H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated triazole derivatives.
科学的研究の応用
5-phenyl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal and anticancer agent.
Industry: Used in the production of agrochemicals and as a corrosion inhibitor.
作用機序
The mechanism of action of 5-phenyl-1H-1,2,4-triazol-3-amine involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound has been shown to inhibit the growth of various microorganisms by interfering with their metabolic pathways .
類似化合物との比較
Similar Compounds
1,2,3-Triazole: Another triazole compound with similar biological activities but different structural properties.
5-phenyl-1H-1,2,3-triazole: Similar in structure but with different nitrogen atom positions in the ring.
5-phenyl-1H-1,2,4-triazole-3-thiol: Contains a thiol group, making it more reactive in certain chemical reactions.
Uniqueness
5-phenyl-1H-1,2,4-triazol-3-amine is unique due to its specific arrangement of nitrogen atoms in the triazole ring, which gives it distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a valuable compound in scientific research .
特性
CAS番号 |
38261-26-6 |
|---|---|
分子式 |
C16H18N8O4S |
分子量 |
418.4 g/mol |
IUPAC名 |
5-phenyl-1H-1,2,4-triazol-3-amine;sulfuric acid |
InChI |
InChI=1S/2C8H8N4.H2O4S/c2*9-8-10-7(11-12-8)6-4-2-1-3-5-6;1-5(2,3)4/h2*1-5H,(H3,9,10,11,12);(H2,1,2,3,4) |
InChIキー |
GRMVSZWIMYLFPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)N.C1=CC=C(C=C1)C2=NC(=NN2)N.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


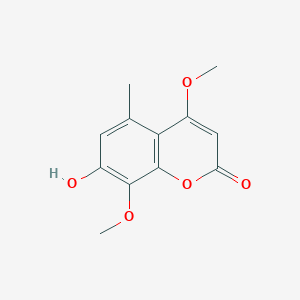


![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)

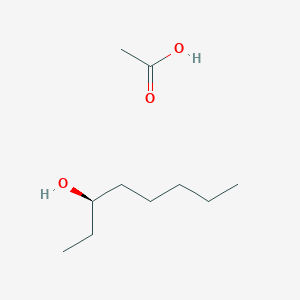
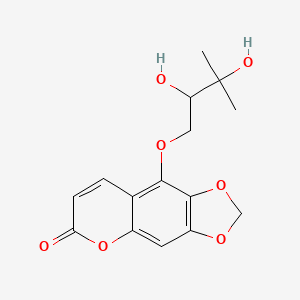

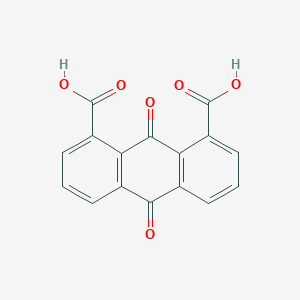
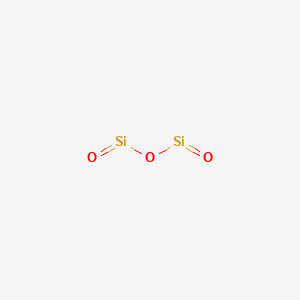
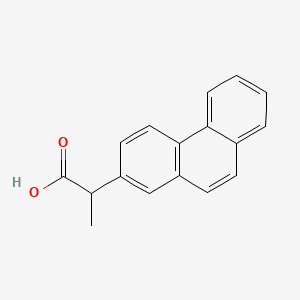
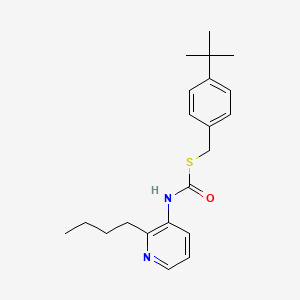
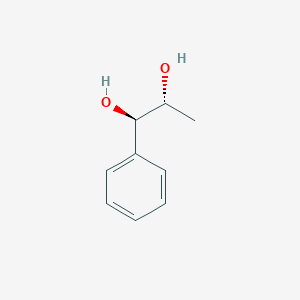
![1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]-](/img/structure/B14659470.png)
